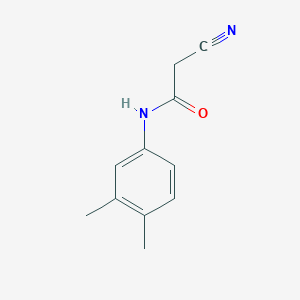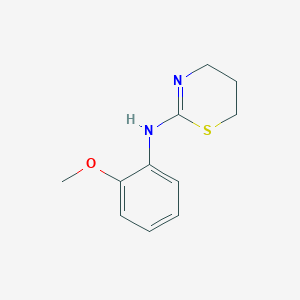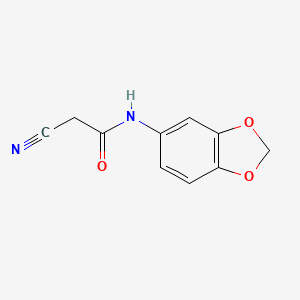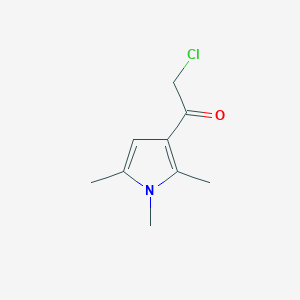
2-Chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)-ethanone
Vue d'ensemble
Description
The compound "2-Chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)-ethanone" is a pyrrole derivative, which is a class of organic compounds characterized by a five-membered heterocyclic ring structure containing one nitrogen atom. Pyrrole derivatives are known for their diverse applications in pharmaceuticals, corrosion inhibition, and as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of pyrrole derivatives can be complex, involving multi-step reactions. For instance, a penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Another example is the streamlined preparation of a tetrahydro-dipyrrin precursor, which is a key building block for chlorins and oxochlorins, through a four-step process starting from pyrrole-2-carboxaldehyde . These methods highlight the advancements in synthetic strategies to create complex pyrrole structures efficiently.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often confirmed using various spectroscopic techniques such as NMR, FT-IR, and single-crystal X-ray diffraction. Computational studies, such as density functional theory (DFT), are also employed to predict spectral and geometrical data, which typically show high correlation with experimental results . The molecular structure is crucial for understanding the compound's reactivity and interaction with other molecules.
Chemical Reactions Analysis
Pyrrole derivatives undergo a variety of chemical reactions. For example, the photoadducts of pyrones with chloroethylenes can undergo dehydrochlorination to yield different products depending on the reactants . The reactivity of these compounds can be influenced by the presence of substituents on the pyrrole ring, which can affect the electron density and steric hindrance, thus altering the course of the reaction.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives, such as melting points, solubility, and reactivity, are characterized using different physicochemical techniques. These properties are influenced by the molecular structure and the nature of the substituents on the pyrrole ring. For instance, the presence of a chloro substituent can enhance the compound's ability to participate in hydrogen bonding, which can affect its boiling point and solubility . Additionally, the electrochemical study of a pyrrole derivative showed good inhibition efficiency on steel surfaces, indicating its potential as a corrosion inhibitor .
Relevant Case Studies
Case studies involving pyrrole derivatives often focus on their biological activity or their application in material science. For example, certain pyrrolidine and piperidine ethanones have been studied as inhibitors of blood platelet aggregation, with some showing potential therapeutic applications . Another study involved the docking of a pyrrole derivative with kinesin spindle protein, suggesting inhibitory activity against this protein . These case studies demonstrate the versatility of pyrrole derivatives in various fields of research.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
A study by Louroubi et al. (2019) synthesized a pyrrole derivative similar to 2-Chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)-ethanone using natural hydroxyapatite. This compound exhibited good inhibition efficiency on steel surfaces, showcasing its potential in corrosion inhibition applications (Louroubi et al., 2019).
Inhibitors of Blood Platelet Aggregation
Grisar et al. (1976) researched compounds, including pyrrole derivatives, as inhibitors of ADP-induced aggregation of blood platelets. This highlights the potential medical applications of such compounds in controlling blood clotting processes (Grisar et al., 1976).
One-Pot Synthesis Techniques
Saeidian et al. (2013) described a one-pot synthesis method for highly substituted pyrroles, including compounds similar to 2-Chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)-ethanone. This technique has significance in the field of organic chemistry for the efficient synthesis of complex molecules (Saeidian et al., 2013).
Quantum Mechanical Modeling
Cataldo et al. (2014) conducted quantum mechanical modeling on fluoromethylated pyrrol derivatives. The study provides insight into the structural and vibrational properties of these compounds, which is vital for understanding their chemical behavior (Cataldo et al., 2014).
Conducting Polymer Synthesis
Pandule et al. (2014) synthesized a series of conducting polymers based on pyrrole derivatives. These materials have potential applications in electronics due to their electrical conductivity and thermal stability (Pandule et al., 2014).
Advanced Fluorophore-Based Compounds
Hussein et al. (2019) developed a synthesis protocol for innovative nicotinonitriles, incorporating pyrene and fluorene moieties, through a domino reaction. This research opens up possibilities for these compounds in materials science due to their photophysical properties (Hussein et al., 2019).
Novel Chalcone Derivatives with Anti-Inflammatory Properties
Rehman et al. (2022) synthesized new chalcone derivatives, related to pyrrole compounds, which showed promising anti-inflammatory activity. Such studies contribute to the development of new pharmaceutical agents (Rehman et al., 2022).
Antibacterial and Antifungal Activities
Research on novel 1H-indole derivatives with structures similar to 2-Chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)-ethanone demonstrated significant antibacterial and antifungal activities, indicating their potential use in treating infections (Source not specified).
Propriétés
IUPAC Name |
2-chloro-1-(1,2,5-trimethylpyrrol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-6-4-8(9(12)5-10)7(2)11(6)3/h4H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINLEKFUTAPEHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368548 | |
| Record name | 2-Chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)-ethanone | |
CAS RN |
565195-14-4 | |
| Record name | 2-Chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(2-Phenylethyl)-2-thienyl]acetic acid](/img/structure/B1271720.png)
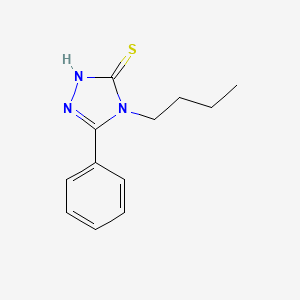
![2-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide](/img/structure/B1271727.png)
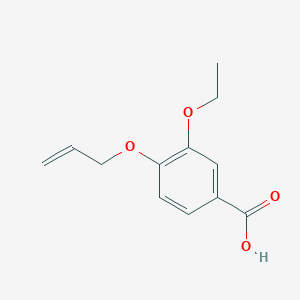
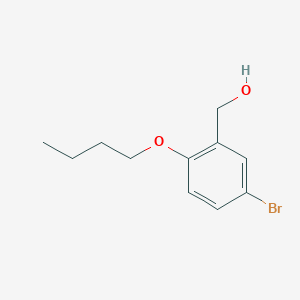
![8-((4-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1271735.png)

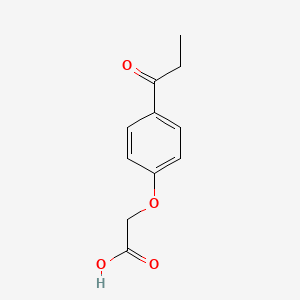
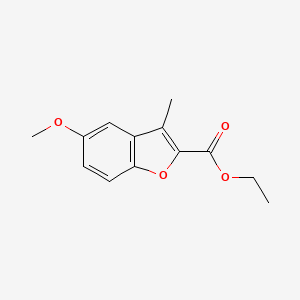
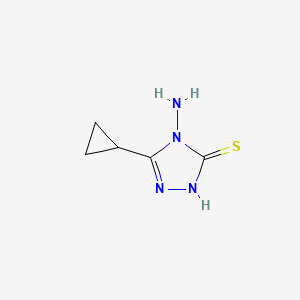
![(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1271760.png)
